N,N-dimethylindolizine-2-carboxamide
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Overview
Description
“N,N-dimethylindolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as carboxamides . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of indole carboxamides involves the formation of an amide bond with carboxylic acid substrates . The importance of carboxamides stems from their utility in the synthesis of peptides and lactams . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily centered around the formation of amide bonds with carboxylic acid substrates . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .Scientific Research Applications
Antitumor Activity
- DNA-Intercalating Ligands as Antitumor Drugs : N,N-dimethylindolizine-2-carboxamide derivatives have been synthesized and evaluated for their potential as antitumor agents. Substituted phenazine-1-carboxamides, similar in structure to this compound, were found to exhibit cytotoxicity against certain leukemia and carcinoma cells. This suggests their potential in cancer treatment (Rewcastle et al., 1987).
Cognitive Enhancement and Antihypoxic Activities
- Cognitive Enhancing Agents : this compound derivatives have been screened for antiamnestic and antihypoxic activities. These compounds showed potential in reversing amnesia and protecting against hypoxia, indicating their potential in cognitive enhancement and treatment of hypoxia-related conditions (Ono et al., 1995).
Genetic Toxicology
- Genetic Toxicology of DNA Binding Antitumor Agents : Studies on the mutagenic properties of compounds structurally similar to this compound reveal insights into their interaction with DNA and potential genetic toxicity. This research is crucial for understanding the safety profile of these compounds in clinical applications (Ferguson et al., 1990).
Corrosion Inhibition
- Carboxamide Ligands as Corrosion Inhibitors : Derivatives of this compound have been studied for their potential as corrosion inhibitors in hydrochloric acid solution, indicating their application in materials science (Erami et al., 2019).
Chemotherapeutic Drug Analysis
- Electroanalytical Study of Dacarbazine : Analytical methods for determining the concentration of dacarbazine, a drug structurally related to this compound, in biological samples have been developed. This work is significant for pharmacokinetic studies and therapeutic drug monitoring (Ordieres et al., 1987).
Synthesis and Pharmacology
- Synthesis of Functionalized Amino Acid Derivatives : Research on the synthesis of amino acid derivatives, including those related to this compound, has shown promise in designing new anticancer agents. These compounds have been evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Mechanism of Action
Target of Action
N,N-dimethylindolizine-2-carboxamide, a derivative of indole-2-carboxamides, has been found to have inhibitory properties against a variety of enzymes and proteins . The primary target of this compound is the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, by forming hydrogen bonds, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
It is known that the inhibition of mmpl3 disrupts the normal functioning of mycobacterium tuberculosis
Pharmacokinetics
Indole derivatives are known to have unique inhibitory properties due to the presence of the carboxamide moiety . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . It also exhibits high selective activity towards M. tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
Safety and Hazards
Future Directions
The future directions for “N,N-dimethylindolizine-2-carboxamide” involve further exploration of its potential in the synthesis of peptides, lactams, and more than 25% of familiar drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
N,N-dimethylindolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWPTJJJCXAJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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